2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine
Description
2-Bromo-5H,6H,7H-cyclopenta[d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused to a cyclopentane moiety. The bromine atom at the 2-position enhances its reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis.
This compound’s utility stems from its ability to undergo nucleophilic substitution reactions, Suzuki-Miyaura couplings, and cross-coupling reactions, enabling the synthesis of complex bioactive molecules . Its application in drug discovery is highlighted by its role as a precursor in the development of HSD17B13 inhibitors (e.g., BI-3231 derivatives) and other therapeutic agents .
Properties
CAS No. |
1780771-28-9 |
|---|---|
Molecular Formula |
C7H7BrN2 |
Molecular Weight |
199 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine typically involves the bromination of cyclopenta[d]pyrimidine derivatives. One common method is the reaction of cyclopenta[d]pyrimidine with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with advanced temperature and pressure control systems to ensure consistent product quality and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5H,6H,7H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
2-Bromo-5H,6H,7H-cyclopenta[d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in material science and the development of advanced materials.
Mechanism of Action
The mechanism by which 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine, emphasizing differences in substituents, reactivity, and applications:
Key Observations:
Halogen Substituent Effects:
- Bromine at C2 (target compound) offers superior leaving-group ability compared to chlorine analogs, facilitating nucleophilic aromatic substitution and cross-coupling reactions .
- Chlorine substituents (e.g., in C₂- or C₄-position) reduce electrophilicity but improve metabolic stability in drug candidates .
Structural Modifications:
Biological Activity
2-Bromo-5H,6H,7H-cyclopenta[d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique bicyclic structure which enables various interactions with biological targets. The synthesis typically involves cyclization reactions of appropriate precursors followed by bromination.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing primarily on its anticancer properties and interactions with cellular pathways.
Anticancer Activity
Research indicates that derivatives of cyclopenta[d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism often involves the inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Case Study:
A study investigated the activity of a series of substituted cyclopenta[d]pyrimidines, including this compound. It was found that certain derivatives displayed nanomolar inhibitory concentrations (IC50) against tumor cell proliferation. Notably, one derivative was reported to be up to seven times more potent than the parent compound in inhibiting cancer cell growth .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the cyclopenta[d]pyrimidine scaffold can significantly enhance biological activity. For example:
- N-methyl and 4′-methoxy groups have been identified as critical for potent activity.
- Substituents at the 6-position do not necessarily contribute to activity but can influence solubility and bioavailability.
The proposed mechanism of action for this compound involves:
- Inhibition of tubulin polymerization , disrupting microtubule formation essential for mitosis.
- Interaction with specific protein targets that modulate cell signaling pathways related to apoptosis and proliferation.
Data Summary Table
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | <100 | Microtubule inhibition |
| 30·HCl (derivative) | Triple Negative Breast Cancer | <10 | Antimicrotubule agent |
Q & A
Q. What are the established synthetic routes for 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of halogenated precursors under controlled conditions. For example, bromination of cyclopenta[d]pyrimidine derivatives using reagents like in inert solvents (e.g., THF or DCM) at 0–25°C can introduce the bromine substituent. Key factors include:
- Temperature : Lower temperatures (0–5°C) reduce side reactions like over-bromination .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
- Stoichiometry : A 1:1 molar ratio of precursor to brominating agent optimizes yield (reported 65–85%) .
Comparative
| Method | Reagents | Solvent | Yield |
|---|---|---|---|
| Bromination | NBS, THF | THF | 72% |
| Cyclization | Br₂, FeCl₃ | DCM | 68% |
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions. The bromine atom deshields adjacent protons, causing downfield shifts (e.g., H-2 at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (, MW 213.98) and isotopic patterns for bromine .
- HPLC-PDA : Purity analysis (>98%) using C18 columns with acetonitrile/water gradients detects trace impurities from synthesis .
Q. How does the bromine substituent influence the reactivity of the cyclopenta[d]pyrimidine core in nucleophilic substitution reactions?
- Methodological Answer : The bromine at the 2-position acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols). Key considerations:
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states, accelerating substitution rates .
- Catalysts : Copper(I) iodide or palladium catalysts enhance cross-coupling efficiency (e.g., Suzuki-Miyaura with boronic acids) .
- Steric Hindrance : Bulky nucleophiles require elevated temperatures (80–100°C) for complete conversion .
Advanced Research Questions
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- Ligand Design : Bidentate ligands (e.g., XPhos) in Pd-catalyzed reactions direct coupling to the bromine site, minimizing off-target reactivity .
- Substrate Screening : Electron-deficient aryl boronic acids favor coupling at the 2-position (90% selectivity) over the pyrimidine nitrogen .
- Kinetic Control : Lower reaction temperatures (50°C) and shorter times (2–4 hrs) suppress byproduct formation .
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from impurities or assay variability. Mitigation strategies include:
- Purity Validation : Re-analyze compounds via HPLC and LC-MS to confirm >95% purity .
- Dose-Response Curves : Use standardized IC₅₀ assays (e.g., enzyme inhibition) with triplicate measurements to assess reproducibility .
- Structural Confirmation : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning affecting activity .
Q. What computational methods predict the binding affinity of this compound derivatives with target enzymes?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina use SMILES notations (e.g., ) to model interactions with active sites (e.g., kinase domains) .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, with binding free energy calculated via MM-PBSA .
- QSAR Models : Electron-withdrawing substituents (e.g., -Br) correlate with improved binding (R² = 0.82 in kinase targets) .
Q. How does solvent polarity affect the stability and degradation pathways of this compound?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (40°C, 75% RH) show:
| Solvent | Half-Life (Days) | Major Degradant |
|---|---|---|
| DMSO | 14 | De-brominated analog |
| Water | 3 | Hydrolysis product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
